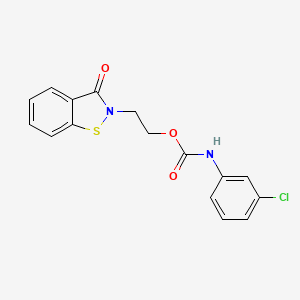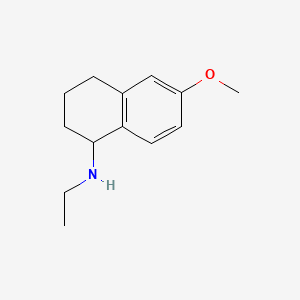
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is a chemical compound with the molecular formula C13H19NO. It belongs to the class of naphthalenamines, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.
Ethylation: The starting material is subjected to ethylation using ethyl iodide in the presence of a strong base such as sodium hydride.
Amination: The ethylated product is then reacted with ammonia or an amine source under high pressure and temperature to introduce the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the ethylation and amination reactions.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenamines.
Substitution: Substituted naphthalenamines with different functional groups.
Applications De Recherche Scientifique
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the ethyl and amine groups.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but different substitution pattern.
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxy groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
52373-03-2 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-ethyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-3-14-13-6-4-5-10-9-11(15-2)7-8-12(10)13/h7-9,13-14H,3-6H2,1-2H3 |
Clé InChI |
OPXDGBRTYJZRGH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCCC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


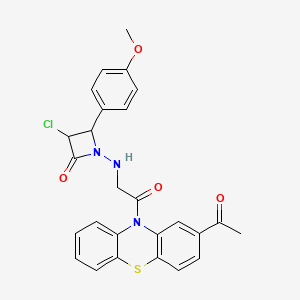
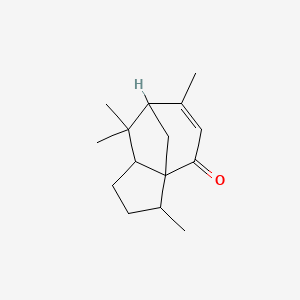
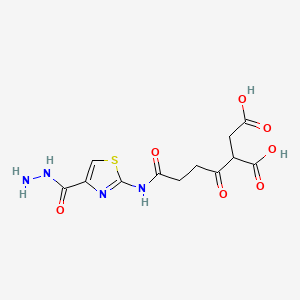
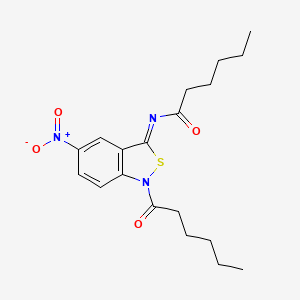

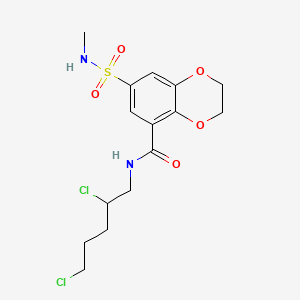

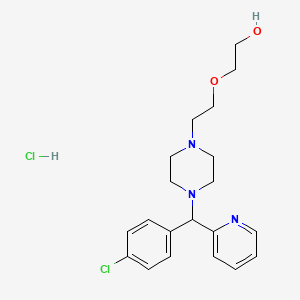
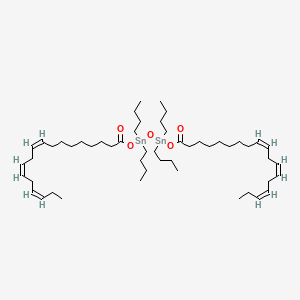


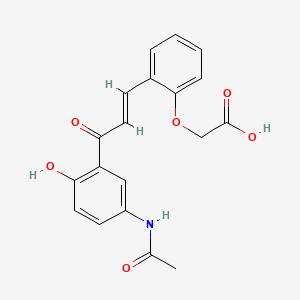
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
